Nereistoxin oxalate

Vue d'ensemble

Description

Nereistoxin oxalate is a naturally occurring neurotoxin derived from the marine annelid worm Lumbriconereis heteropoda. It was first isolated in 1934 and has since been studied for its potent insecticidal properties. The compound is known for its ability to block nicotinic acetylcholine receptors, making it highly toxic to insects. This compound is the active form of the synthetic insecticide Cartap, which is widely used in agriculture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nereistoxin oxalate can be synthesized through several methods. One common approach involves the reaction of nereistoxin with oxalic acid to form the oxalate salt. The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization.

Industrial Production Methods: In industrial settings, this compound is produced by reacting nereistoxin with oxalic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including filtration and crystallization, to obtain the final compound.

Analyse Des Réactions Chimiques

Types of Reactions: Nereistoxin oxalate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield reduced forms of nereistoxin.

Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; usually performed in an alcohol or aqueous medium.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in organic solvents.

Major Products:

Oxidation Products: Various oxidized forms of nereistoxin.

Reduction Products: Reduced forms of nereistoxin.

Substituted Derivatives: Compounds with different substituents replacing the original functional groups.

Applications De Recherche Scientifique

Insecticidal Applications

Nereistoxin oxalate is primarily recognized for its efficacy as an insecticide. Its mechanism involves acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. This property has led to the development of several commercial insecticides, including Cartap and Thiocyclam hydrogen oxalate.

Case Studies in Agriculture

Research has demonstrated the successful application of nereistoxin-based insecticides in controlling pest populations in crops. For instance, a study highlighted the synergistic effects of combining Bacillus thuringiensis proteins with oxalate-producing enzymes to enhance pest resistance in cotton plants . This biotechnological approach not only improves crop yield but also reduces reliance on chemical pesticides.

Medical Applications

While primarily used in agriculture, the pharmacological properties of nereistoxin have implications for medical research, particularly in understanding neurotoxicity and potential therapeutic uses.

Toxicity Studies

Case reports have documented instances of human toxicity related to nereistoxin analogs, such as thiocyclam hydrogen oxalate. A notable case involved a patient who experienced rhabdomyolysis and acute kidney injury following ingestion of this compound, highlighting the need for careful handling and understanding of its toxicological profile .

Research on Neurological Effects

Nereistoxin's interaction with nAChRs extends beyond insects; it also provides insights into vertebrate neurobiology. Studies have shown that modifications to the nereistoxin structure can significantly alter its binding affinity to vertebrate nAChRs, suggesting potential avenues for developing neuropharmacological agents .

Environmental Considerations

The use of nereistoxin in agriculture raises environmental concerns regarding its persistence and impact on non-target species. Research into residue analysis methods for detecting nereistoxin levels in food products is crucial for ensuring food safety and compliance with regulatory standards.

Residue Analysis Methodology

A recent study developed a reliable method for the simultaneous detection of nereistoxin and its analogs in food products, achieving high recovery efficiencies and low limits of quantitation . This methodological advancement is essential for monitoring pesticide residues and ensuring consumer safety.

Mécanisme D'action

Nereistoxin oxalate exerts its effects by blocking nicotinic acetylcholine receptors in the nervous system. This action prevents the normal transmission of nerve impulses, leading to paralysis and death in insects. The compound binds to the receptor sites in a voltage-dependent manner, inhibiting the flow of sodium and potassium ions across the neuronal membrane. This disruption of ion flow results in the depolarization of the postsynaptic membrane, ultimately causing the insect’s nervous system to fail.

Comparaison Avec Des Composés Similaires

Nereistoxin oxalate is unique in its mode of action compared to other insecticides. Similar compounds include:

Thiosultap Sodium: Another nereistoxin analogue used as an insecticide.

Thiocyclam: A nereistoxin derivative with similar insecticidal properties.

Cartap: The commercial insecticide that metabolizes to nereistoxin in insects.

Bensultap: Another nereistoxin-related insecticide.

Compared to these compounds, this compound is distinguished by its specific binding affinity to nicotinic acetylcholine receptors and its potent neurotoxic effects on insects.

Activité Biologique

Nereistoxin oxalate is a potent insecticide derived from the marine annelid Lumbriconereis heteropoda. Its biological activity primarily involves the inhibition of nicotinic acetylcholine receptors, leading to paralysis and death in target insects. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant research findings.

Nereistoxin acts as a neurotoxin by binding to nicotinic acetylcholine receptors at the postsynaptic membrane. This binding disrupts normal synaptic transmission, leading to paralysis in insects. The compound exhibits both agonistic and antagonistic properties depending on its concentration:

- Low Concentrations : Nereistoxin functions as an agonist, stimulating receptor activity.

- High Concentrations : It acts as an antagonist, blocking receptor activity and preventing muscle contraction.

This dual action is significant in its effectiveness as an insecticide, allowing it to incapacitate a variety of pest species.

Toxicity Profiles

The toxicity of this compound has been extensively studied in various organisms, particularly in agricultural settings. The following table summarizes key findings related to its toxicity:

Case Studies

-

Insecticidal Action on Rice Stem Borer :

A study investigated the effects of sprayed nereistoxin on rice stem borer larvae. The larvae exhibited significant mortality rates within a few days post-treatment, demonstrating the compound's effectiveness as a pesticide . -

Human Toxicity Case :

A notable case involved a 38-year-old male who ingested thiocyclam hydrogen oxalate (a nereistoxin analogue) and presented with rhabdomyolysis and acute kidney injury. The patient did not exhibit typical cholinergic symptoms, highlighting the variable presentation of toxicity associated with nereistoxin analogues .

Research Findings

Recent studies have focused on the quantification and degradation pathways of nereistoxin in various environments:

- Hydrolysis Studies : Nereistoxin can be hydrolyzed in biological media, transforming into its active form under specific conditions. This property is crucial for understanding its persistence and behavior in agricultural settings .

- Analytical Methods : New methods for the simultaneous quantification of nereistoxin and its metabolites have been developed, allowing for better monitoring of residues in food products .

Propriétés

IUPAC Name |

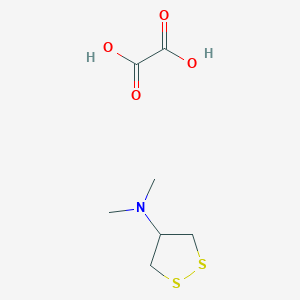

N,N-dimethyldithiolan-4-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHWFFMDTBCNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CSSC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936786 | |

| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-52-3 | |

| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nereistoxin Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nereistoxin interact with nicotinic acetylcholine receptors, and what is the analytical method used to study this interaction?

A1: Nereistoxin acts as a potent antagonist of nicotinic acetylcholine receptors, effectively blocking cholinergic transmission []. While the exact mechanism remains unclear, several hypotheses are proposed. One possibility is that Nereistoxin undergoes in vivo reduction to dihydronereistoxin, which then targets a disulfide bond within the acetylcholine binding region of the receptor []. Alternatively, Nereistoxin might compete directly with acetylcholine for binding or exert its effects due to the presence of dihydronereistoxin as an impurity in commercially available Nereistoxin oxalate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.